

Technical Support Center: Ompenaclicl Pharmacodynamics in Animal Models

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Compound of Interest

Compound Name: Ompenaclicl

Cat. No.: B113488

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of animal models for studying the pharmacodynamics of **Ompenaclicl** (RGX-202), a first-in-class oral inhibitor of the creatine transporter SLC6A8.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Ompenaclicl**?

A1: **Ompenaclicl** is a creatine mimetic that competitively inhibits the creatine transporter SLC6A8.^{[1][2]} This inhibition blocks the uptake of creatine into cancer cells, leading to a depletion of intracellular phosphocreatine and adenosine triphosphate (ATP).^{[1][3]} The reduction in ATP, a crucial energy source, disrupts various metabolic pathways essential for cancer cell survival and proliferation, ultimately inducing apoptosis (cell death).^{[1][2][4]}

Q2: Which animal models are suitable for studying **Ompenaclicl**'s pharmacodynamics in colorectal cancer (CRC)?

A2: Several rodent models are valuable for studying **Ompenaclicl**'s effects on CRC. These include:

- Syngeneic models: (e.g., CT26 KRAS mutant and MC38 KRAS wild-type murine CRC cells) are useful for studying the drug's efficacy in an immunocompetent setting.^[1]

- Cell line-derived xenografts (CDX): Human CRC cell lines with known genetic backgrounds (e.g., KRAS wild-type or mutant) are implanted into immunodeficient mice.[1][4] These are reproducible and cost-effective for initial efficacy screening.
- Patient-derived xenografts (PDX): Tumor fragments from human patients are directly implanted into immunodeficient mice.[1][4] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[5][6]

Q3: What are the key pharmacodynamic biomarkers to assess **Ompenaclicid**'s activity in vivo?

A3: Key pharmacodynamic biomarkers include:

- Inhibition of creatine import: Measurement of labeled creatine (e.g., d3-creatine) uptake in tumor tissue.[1]
- Depletion of intracellular metabolites: Quantification of phosphocreatine and ATP levels in tumor lysates.[1]
- Induction of apoptosis: Assays such as cleaved caspase-3 immunohistochemistry in tumor tissue.[1]
- Tumor growth inhibition: Regular measurement of tumor volume.[1][4]
- Creatine levels in biofluids: Monitoring creatine concentrations in serum and urine can serve as a systemic pharmacodynamic marker.[1]

Q4: Is there a potential predictive biomarker for **Ompenaclicid**'s efficacy?

A4: Preclinical data suggests that the expression of Creatine Kinase B (CKB) in tumors may correlate with the antitumor efficacy of **Ompenaclicid**. [1][3] Higher CKB expression is associated with a better therapeutic response.[1]

Troubleshooting Guides

Patient-Derived Xenograft (PDX) Model Refinement

Issue	Potential Cause(s)	Troubleshooting/Refinement Strategy
Low Engraftment Rate	Poor tumor tissue quality; Suboptimal implantation technique; Inappropriate mouse strain.	Use fresh, non-necrotic tumor tissue obtained from surgical resections rather than biopsies for higher success rates.[7] Ensure subcutaneous implantation is performed promptly after tissue collection. [8] Utilize highly immunodeficient mouse strains like NOD-scid gamma (NSG) mice.
Tumor Regression or Stasis	Natural tumor dormancy; Insufficient tumor fragment size.	Passage tumors that have reached a volume of approximately 1000 mm ³ . Ensure implanted tumor fragments are of adequate size to support growth.
Genetic Drift over Passages	Selective pressure of the mouse microenvironment.	Limit the number of passages for pharmacodynamic studies to maintain the genetic and phenotypic characteristics of the original tumor.[5] Cryopreserve early-passage tumors for future studies.
Variability in Tumor Growth	Inconsistent tumor fragment size or placement; Intrinsic tumor heterogeneity.	Standardize the size of implanted tumor fragments. Ensure consistent subcutaneous placement. Increase the number of mice per group to account for inherent biological variability.

Data Presentation

Table 1: Summary of Preclinical Efficacy of **Ompenacldid** in Colorectal Cancer Models

Animal Model	Tumor Type	Key Findings	Reference
Syngeneic (CT26)	KRAS G12D mutant murine CRC	Significant inhibition of tumor growth.	[1]
Syngeneic (MC38)	KRAS wild-type murine CRC	Substantial inhibition of tumor growth when treatment was initiated on established tumors.	[1]
PDX (CLR4)	KRAS wild-type human CRC	65% reduction in tumor growth.	[1]
PDX (CLR7, CLR24, CLR30)	KRAS G12V, G12C, G12R mutant human CRC	Elicited tumor regressions.	[1]

Experimental Protocols

Protocol 1: Patient-Derived Xenograft (PDX) Establishment for Ompenacldid Studies

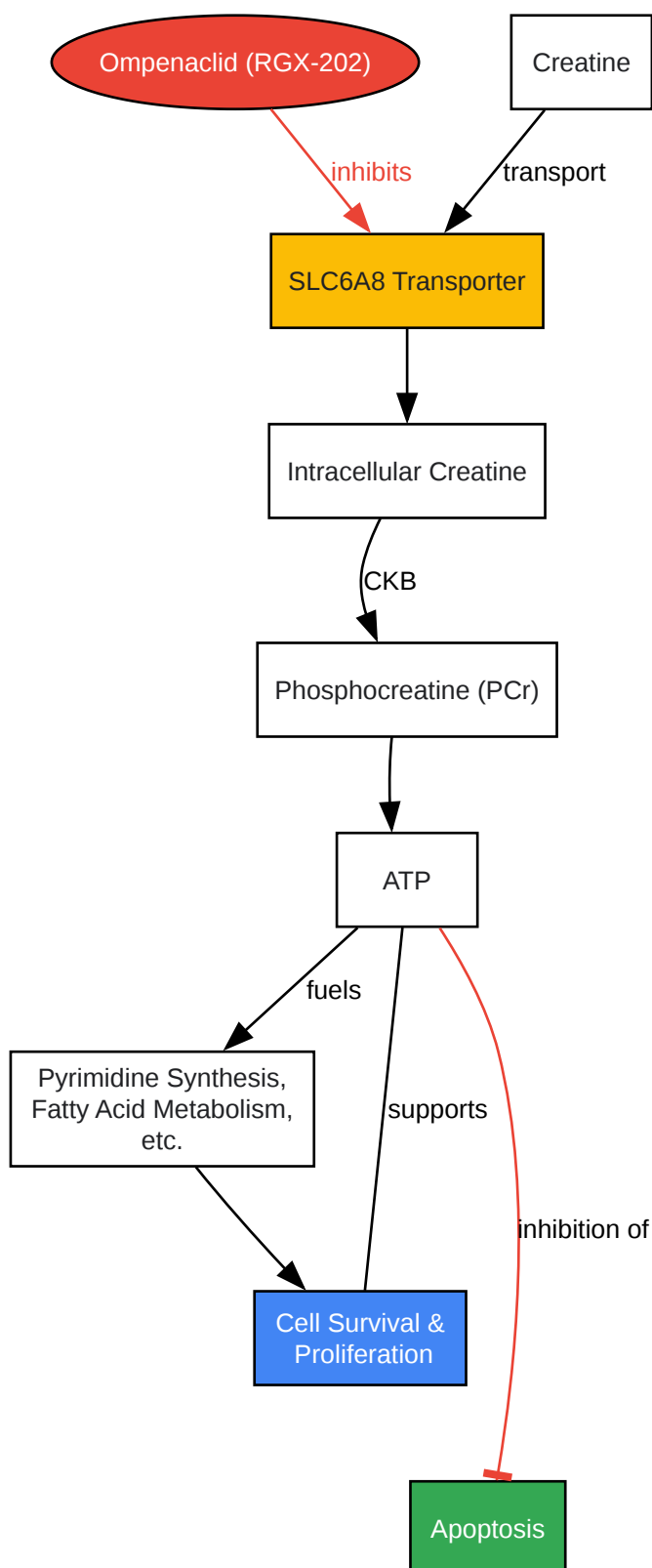
- **Tissue Acquisition:** Obtain fresh, sterile tumor tissue from surgically resected colorectal cancer specimens under an approved institutional protocol.
- **Tissue Preparation:** Place the tissue in a sterile container with DMEM on ice. Within 60 minutes, mince the tumor into small fragments (approximately 2-3 mm³).
- **Animal Model:** Use immunodeficient mice (e.g., CIEA NOG mice). Anesthetize the mouse according to institutional guidelines.
- **Implantation:** Make a small incision in the skin on the flank of the mouse. Create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.

- **Tumor Growth Monitoring:** Monitor the mice for tumor growth by visual inspection and palpation. Once tumors are palpable, measure their dimensions twice weekly with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Passaging:** When a tumor reaches approximately 1000 mm³, euthanize the mouse and aseptically excise the tumor. Remove any necrotic tissue and repeat the implantation process in a new cohort of mice for tumor expansion.
- **Biobanking:** Cryopreserve excess tumor fragments from early passages in a suitable freezing medium for future use.

Protocol 2: In Vivo Pharmacodynamic Assessment of Ompenaclid

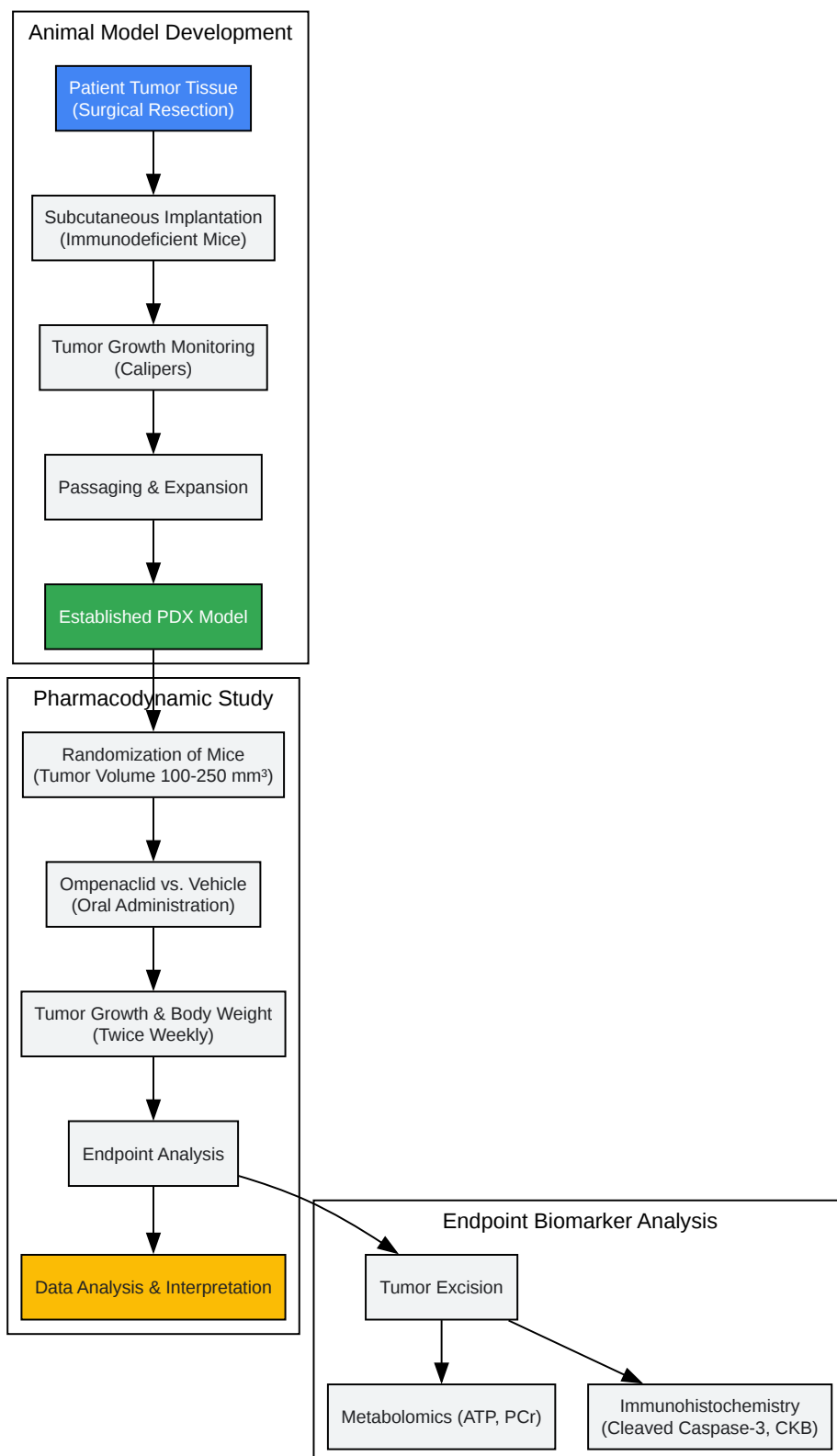
- **Study Groups:** Once PDX tumors reach a volume of 100-250 mm³, randomize the mice into treatment and control groups.
- **Dosing:** Administer **Ompenaclid** (RGX-202-01) or vehicle control orally according to the desired dosing schedule and concentration (e.g., supplemented in the diet at 800 mg/kg).
- **Tumor Growth Inhibition:** Measure tumor volumes twice weekly throughout the study to determine tumor growth inhibition.
- **Pharmacodynamic Biomarker Analysis (at study endpoint):**
 - **Tissue Collection:** At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for metabolite analysis and another portion fixed in formalin for immunohistochemistry.
 - **Metabolite Analysis:** Homogenize the frozen tumor tissue and perform mass spectrometry to quantify intracellular levels of phosphocreatine and ATP.
 - **Apoptosis Assessment:** Perform immunohistochemical staining on formalin-fixed, paraffin-embedded tumor sections using an antibody against cleaved caspase-3.
- **Systemic Biomarker Analysis:** Collect blood and urine samples at specified time points during the study to measure creatine levels as a systemic pharmacodynamic marker.

Mandatory Visualizations



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Caption: **Ompenaclid**'s mechanism of action targeting the SLC6A8 transporter.



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Caption: Workflow for **Ompenaclicid** pharmacodynamic studies in PDX models.

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